molecular formula C12H9Cl2NO B1341722 3-Chloro-2-(2-chlorophenoxy)aniline CAS No. 946772-49-2

3-Chloro-2-(2-chlorophenoxy)aniline

Cat. No.: B1341722
CAS No.: 946772-49-2
M. Wt: 254.11 g/mol
InChI Key: ZOZZOTRVLSHCKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-(2-chlorophenoxy)aniline is an organic compound with the molecular formula C₁₂H₉Cl₂NO and a molecular weight of 254.11 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by the presence of two chlorine atoms and a phenoxy group attached to an aniline core, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(2-chlorophenoxy)aniline can be achieved through various methods, including the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are typically mild and can tolerate a variety of functional groups, making it a versatile method for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The reaction is conducted under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(2-chlorophenoxy)aniline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted anilines .

Scientific Research Applications

3-Chloro-2-(2-chlorophenoxy)aniline has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Chloro-2-(2-chlorophenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-(2-chlorophenoxy)aniline: Similar structure but with a different position of the chlorine atom.

    3-Chloro-2-methyl aniline: Contains a methyl group instead of a phenoxy group.

    2-Chloro-6-nitrotoluene: Contains a nitro group instead of an aniline core

Uniqueness

3-Chloro-2-(2-chlorophenoxy)aniline is unique due to its specific arrangement of chlorine atoms and the phenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications and industrial processes .

Properties

IUPAC Name

3-chloro-2-(2-chlorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO/c13-8-4-1-2-7-11(8)16-12-9(14)5-3-6-10(12)15/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZZOTRVLSHCKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=CC=C2Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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